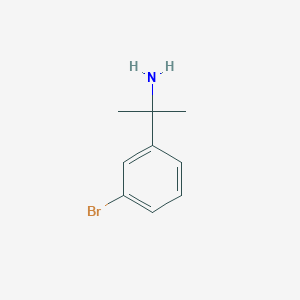

1-(3-Bromophenyl)-1-methylethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAFGTXOIBNLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515553 | |

| Record name | 2-(3-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74702-93-5 | |

| Record name | 2-(3-Bromophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Bromophenyl)-1-methylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)-1-methylethylamine, and its hydrochloride salt, are organobromine compounds with significant potential in pharmaceutical and chemical research.[1][2] As precursors and intermediates, these molecules serve as crucial building blocks in the synthesis of more complex chemical entities, including novel therapeutic agents.[1][2] The presence of a bromine atom on the phenyl ring and a chiral center at the ethylamine moiety offers unique opportunities for structural modifications and exploration of its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and logical workflows.

Chemical Identity and Physical Properties

This compound is also known by other names such as 2-(3-bromophenyl)propan-2-amine.[3] The free base and its hydrochloride salt are the most common forms of this compound.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | This compound | This compound hydrochloride |

| Synonyms | 2-(3-bromophenyl)propan-2-amine; 1-methyl-1-(3-bromophenyl)ethylamine[3] | 1-(1-Amino-1-methylethyl)-3-bromobenzene hydrochloride; 2-(3-bromophenyl)propan-2-amine hydrochloride[2] |

| CAS Number | 74702-93-5[3] | 676135-18-5[2] |

| Molecular Formula | C₉H₁₂BrN[3] | C₉H₁₂BrN·HCl[2] |

| Molecular Weight | 214.10 g/mol [3] | 250.56 g/mol [2] |

| Appearance | Data not available | Data not available |

| Melting Point | Data not available | N/A[2] |

| Boiling Point | 246 °C[3] | N/A[2] |

| Density | 1.342 g/cm³[3] | N/A[2] |

| Refractive Index | 1.555[3] | N/A[2] |

| Solubility | Data not available | Data not available |

| Flash Point | 102 °C[3] | N/A[2] |

Synthesis and Experimental Protocols

A likely synthetic route for this compound can be adapted from a general method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds, as detailed in patent CN105085278A.[4] This multi-step process is outlined below.

Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Bromophenyl)-2-methylpropanenitrile [4] In a reaction vessel under an inert atmosphere, a solution of 3-bromobenzyl chloride and isobutyronitrile in a suitable solvent is cooled to between -78°C and 0°C. An organic base is added dropwise, and the reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated using standard work-up and purification techniques.

Step 2: Synthesis of 2-(3-Bromophenyl)-2-methylpropanoic acid [4] The nitrile from Step 1 is hydrolyzed by heating with a base in a suitable solvent at a temperature ranging from 80°C to 220°C. After the reaction is complete, the mixture is acidified, and the carboxylic acid is extracted and purified.

Step 3: Synthesis of Benzyl (1-(3-bromophenyl)-1-methylethyl)carbamate [4] The carboxylic acid from Step 2 is subjected to a Curtius rearrangement. It is treated with diphenylphosphoryl azide in the presence of a weak base. After an initial reaction period, benzyl alcohol is added, and the mixture is heated to facilitate the formation of the benzyl carbamate.

Step 4: Synthesis of this compound [4] The benzyl carbamate from Step 3 is deprotected via catalytic hydrogenation. The carbamate is dissolved in a suitable solvent, and a catalyst (e.g., palladium on carbon) is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is removed to yield the final product, this compound.

Spectroscopic Properties

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.

-

Aromatic Protons: The four protons on the bromophenyl ring will likely appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm).

-

Methyl Protons: The two equivalent methyl groups will likely appear as a singlet at approximately δ 1.5 ppm.

-

Amine Protons: The two amine protons are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum should display signals corresponding to the different carbon environments in the molecule.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift.

-

Quaternary Carbon: The carbon atom attached to the phenyl ring, the two methyl groups, and the amine group will appear as a quaternary signal.

-

Methyl Carbons: A single signal is expected for the two equivalent methyl carbons.

Expected Infrared (IR) Spectral Data

The IR spectrum will likely exhibit characteristic absorption bands for the functional groups present.

-

N-H Stretching: A primary amine typically shows two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C-N Stretching: The C-N stretching vibration for an aliphatic amine is expected in the range of 1020-1250 cm⁻¹.[5]

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-Br Stretching: A C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Chemical Reactivity and Potential Applications

As a primary amine, this compound is expected to undergo typical reactions of this functional group, such as acylation, alkylation, and formation of imines. The bromine atom on the aromatic ring provides a site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for further diversification of the molecule.

This compound's structure makes it a valuable intermediate in the synthesis of pharmaceuticals.[2] The combination of the bromophenyl group and the chiral amine offers a scaffold for developing new chemical entities with potential therapeutic applications.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or the signaling pathways associated with this compound. Further research is required to explore its pharmacological profile and potential therapeutic uses. The structural similarity to other biologically active phenethylamines suggests that it could potentially interact with various receptors and transporters in the central nervous system, but this remains to be experimentally verified.

Conclusion

This compound is a chemical compound with significant potential for use in synthetic and medicinal chemistry. This guide has summarized its known physical and chemical properties and provided a plausible, detailed synthetic pathway. While specific spectroscopic and biological data are currently limited, the information presented here, based on available data and established chemical principles, provides a solid foundation for researchers and scientists working with this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications in drug discovery and development.

References

- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 5. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of 1-(3-Bromophenyl)-1-methylethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(3-Bromophenyl)-1-methylethylamine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on predicted spectroscopic values and general experimental methodologies. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives in a research and development setting. This compound, as a bromophenyl derivative, holds potential as a precursor or intermediate in the synthesis of more complex molecules.[1]

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₂BrN

-

Molecular Weight: 214.10 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.1 | m | 4H | Aromatic protons |

| ~ 1.6 | s | 2H | -NH₂ protons |

| ~ 1.5 | s | 6H | -C(CH₃)₂ protons |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | C-NH₂ (quaternary) |

| ~ 130 - 122 | Aromatic carbons |

| ~ 55 | -C(CH₃)₂ |

| ~ 30 | -CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Broad | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| 1100 - 1000 | Strong | C-N stretch |

| 800 - 600 | Strong | C-Br stretch |

| ~ 780, ~ 700 | Strong | meta-substituted benzene C-H bend |

Predicted Mass Spectrometry (EI-MS) Data

| m/z Ratio | Relative Intensity | Assignment |

| 213/215 | High | [M]⁺• (Molecular ion peak with bromine isotopes) |

| 198/200 | High | [M - CH₃]⁺ |

| 118 | Medium | [M - Br - CH₃]⁺ |

| 104 | Medium | [C₈H₈]⁺ |

| 58 | High | [C₃H₈N]⁺ (α-cleavage) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis: Identify the molecular ion peak, considering the isotopic pattern of bromine ([⁷⁹Br]:[⁸¹Br] ≈ 1:1). Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

The Versatile Scaffold: 1-(3-Bromophenyl)-1-methylethylamine in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for novel therapeutics targeting the central nervous system (CNS) is a paramount challenge in modern medicine, driven by the increasing prevalence of neurological and psychiatric disorders. A key strategy in this endeavor is the exploration of novel chemical scaffolds that can be elaborated into diverse libraries of bioactive molecules. One such scaffold of growing interest is 1-(3-bromophenyl)-1-methylethylamine. Its unique structural features—a chiral center, a reactive bromine atom on the phenyl ring, and a primary amine—make it a versatile building block for the synthesis of a wide array of compounds with potential CNS activity. This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this compound, supported by detailed experimental protocols and pharmacological data.

Chemical Properties and Synthesis

This compound, also known by its CAS number 74702-93-5, is a chiral primary amine.[1] The hydrochloride salt (CAS 676135-18-5) is a common form used in synthesis.[2][3] The presence of the bromine atom at the meta-position of the phenyl ring is particularly advantageous for medicinal chemists. It serves as a convenient handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships (SAR).[1]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 74702-93-5[1] | 676135-18-5[2][3] |

| Molecular Formula | C₉H₁₂BrN[1] | C₉H₁₂BrN·HCl[2][3] |

| Molecular Weight | 214.10 g/mol [1] | 250.56 g/mol [2][3] |

| Boiling Point | 246 °C[1] | Not available |

| Flash Point | 102 °C[1] | Not available |

| Density | 1.342 g/cm³[1] | Not available |

Synthesis of the Core Scaffold

Caption: A plausible synthetic workflow for this compound.

Derivatization and Application in CNS Drug Discovery

The strategic placement of the bromine atom on the phenyl ring of this compound allows for extensive derivatization, primarily through palladium-catalyzed cross-coupling reactions. This enables the synthesis of libraries of compounds with diverse substituents at this position, which is crucial for optimizing pharmacological activity and pharmacokinetic properties.

Suzuki-Miyaura Cross-Coupling for SAR Exploration

A general experimental protocol for the Suzuki-Miyaura coupling of a bromophenyl derivative is described in the literature and can be adapted for this compound or its N-protected derivatives.[1]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of the N-protected this compound derivative (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the desired arylboronic acid (1.1-1.5 eq) and a base (e.g., K₃PO₄, 2.0 eq).

-

Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is added to the mixture.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: General workflow for derivatization using Suzuki-Miyaura coupling.

Potential CNS Therapeutic Applications and Pharmacological Data

While there are no marketed drugs that explicitly list this compound as a starting material, the broader class of bromophenyl compounds has been investigated for various CNS targets. For instance, derivatives of related bromophenyl structures have shown potential as CNS stimulants.[2]

A key area of interest for derivatives of this scaffold is in the modulation of neurotransmitter systems. The phenylethylamine core is a well-known pharmacophore that interacts with a variety of monoamine transporters and receptors. The ability to introduce diverse substituents via the bromo-handle allows for the fine-tuning of selectivity and potency for specific CNS targets.

Table 2: Hypothetical Pharmacological Data for a CNS Drug Candidate Derived from this compound

This table is for illustrative purposes, as specific data for a drug candidate derived from this exact building block is not publicly available. The data represents the types of quantitative information that would be generated during a drug discovery program.

| Target | Assay Type | IC₅₀ / Kᵢ (nM) | Functional Activity |

| Serotonin Transporter (SERT) | [³H]-Citalopram Binding | 15 | - |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine Binding | 85 | - |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 Binding | >1000 | - |

| 5-HT₁A Receptor | [³H]-8-OH-DPAT Binding | 50 | Partial Agonist |

| 5-HT₂A Receptor | [³H]-Ketanserin Binding | 250 | Antagonist |

In Vitro and In Vivo Experimental Protocols for Pharmacological Evaluation

The evaluation of novel CNS drug candidates derived from this compound would involve a standard cascade of in vitro and in vivo assays.

Experimental Protocol: In Vitro Receptor Binding Assay

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the target receptor and varying concentrations of the test compound in a suitable buffer.

-

Incubation and Filtration: The reaction is incubated at a specific temperature for a defined period to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

Experimental Protocol: In Vivo Behavioral Assay (e.g., Forced Swim Test for Antidepressant Activity)

-

Animal Acclimation: Mice or rats are acclimated to the testing room for at least one hour before the experiment.

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses at a specific time before the test. A vehicle control group and a positive control group (e.g., a known antidepressant) are included.

-

Forced Swim Test: Each animal is placed individually in a cylinder of water from which it cannot escape. The duration of immobility is recorded during the last few minutes of a multi-minute test session.

-

Data Analysis: The mean immobility time for each treatment group is calculated. A significant reduction in immobility time compared to the vehicle control group is indicative of potential antidepressant-like activity.

Caption: A typical workflow for the pharmacological evaluation of new CNS drug candidates.

Signaling Pathways and Mechanism of Action

The potential mechanism of action of compounds derived from this compound would depend on their specific molecular targets within the CNS. For instance, a derivative acting as a selective serotonin reuptake inhibitor (SSRI) would exert its therapeutic effect by blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. This, in turn, would modulate downstream signaling pathways, including those involving cyclic AMP (cAMP) and brain-derived neurotrophic factor (BDNF).

Caption: A simplified signaling pathway for a hypothetical SSRI derivative.

Conclusion

This compound represents a promising and versatile building block for the discovery of novel CNS drugs. Its synthetic accessibility and the presence of a readily modifiable bromine atom provide a powerful platform for the generation of diverse chemical libraries. Through systematic derivatization and comprehensive pharmacological evaluation, this scaffold holds the potential to yield novel drug candidates with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. Further exploration of this chemical space is warranted to fully realize its therapeutic potential.

References

Theoretical Properties of α,α-Disubstituted Phenylethylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of alpha,alpha-disubstituted phenylethylamines, a class of compounds with significant pharmacological interest. This document delves into their structure-activity relationships (SAR), receptor binding affinities, and the intracellular signaling cascades they modulate. Detailed experimental protocols for their synthesis, in vitro characterization, and in vivo behavioral assessment are provided to facilitate further research and development in this area. Quantitative data are summarized in structured tables for comparative analysis, and key biological pathways are visualized using logical diagrams to offer a clear and concise understanding of their mechanisms of action.

Introduction

Phenethylamines are a broad class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring attached to an amino group via a two-carbon sidechain.[1][2] This structural motif is the backbone for numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a wide array of psychoactive substances.[3] Substitution at the alpha-carbon of the ethylamine side chain has been a key strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. The introduction of two substituents at the alpha-position, creating a quaternary carbon, gives rise to the subclass of α,α-disubstituted phenylethylamines. This structural modification significantly influences the compound's interaction with biological targets, often conferring unique properties such as altered potency, selectivity, and metabolic stability.

One of the most well-known examples of an α,α-disubstituted phenylethylamine is phentermine (α,α-dimethylphenethylamine), an appetite suppressant used in the management of obesity.[4] The theoretical properties of this subclass of compounds are of great interest to researchers developing novel therapeutics for a range of neurological and psychiatric disorders. This guide aims to provide a detailed technical resource on the core theoretical properties of these compounds, focusing on their synthesis, pharmacology, and the experimental methods used to elucidate their function.

Synthesis of α,α-Disubstituted Phenylethylamines

The synthesis of α,α-disubstituted phenylethylamines can be achieved through various synthetic routes. A common and illustrative method is the synthesis of phentermine from dimethyl benzyl carbinol.

Detailed Experimental Protocol: Synthesis of Phentermine Hydrochloride

This protocol outlines a two-step synthesis of phentermine hydrochloride from dimethyl benzyl carbinol.[5][6]

Step 1: Synthesis of N-(1,1-dimethyl-phenethyl)acetamide

-

Under ice-water bath conditions, add the raw material dimethyl benzyl carbinol dropwise to a reaction flask containing acetic acid and an organic solvent (e.g., acetonitrile). The molar ratio of dimethyl benzyl carbinol to acetic acid to organic solvent should be approximately 1:5:7.

-

Slowly add sulfuric acid dropwise as a catalyst, with a molar ratio of approximately 0.1:1 to dimethyl benzyl carbinol.

-

After the addition is complete, remove the ice-water bath and stir the reaction mixture at room temperature for 15 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Add water to the reaction flask until the solution becomes turbid.

-

Add an inorganic strong alkali solution (e.g., NaOH) to adjust the pH to 6-8, which will cause a solid to precipitate.

-

Collect the solid precipitate by vacuum filtration and wash it with water to obtain N-(1,1-dimethyl-phenethyl)acetamide.

Step 2: Synthesis of Phentermine Hydrochloride

-

Dissolve the N-(1,1-dimethyl-phenethyl)acetamide from Step 1 in an organic solvent (e.g., n-butanol).

-

Add a solid inorganic strong base, such as potassium hydroxide, as an acid-binding agent. The molar ratio of N-(1,1-dimethyl-phenethyl)acetamide to the inorganic strong base should be approximately 1:3.

-

Heat the mixture to reflux until the solution becomes clear, and continue stirring for the duration of the reaction.

-

After the reaction is complete, cool the mixture to room temperature, add water, and stir.

-

Extract the product with an organic solvent. Collect the organic layer, wash it, and dry it over an anhydrous drying agent overnight.

-

Remove the drying agent by filtration and distill the filtrate under reduced pressure to obtain phentermine free base as an oil.

-

Dissolve the phentermine free base in an organic solvent (e.g., dichloromethane).

-

Under an ice bath, add hydrochloric acid or bubble dry hydrogen chloride gas through the solution until a white solid precipitates.

-

Collect the white solid by suction filtration, wash, and dry to yield phentermine hydrochloride.

Quantitative Data on Receptor Interactions

The pharmacological effects of α,α-disubstituted phenylethylamines are mediated by their interactions with various receptors and transporters in the central nervous system. The following tables summarize the available quantitative data for representative compounds.

Table 1: Binding Affinities (Kᵢ, nM) of α,α-Disubstituted Phenylethylamines at Monoamine Transporters

| Compound | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) | Reference(s) |

| Phentermine | >10,000 | 1,000 - 5,000 | >10,000 | [7] |

| N,α-Diethylphenethylamine (DEPEA) | ~2,000 | ~100 | ~5,000 | [7] |

Note: Higher Kᵢ values indicate lower binding affinity.

Table 2: Functional Potencies (EC₅₀/IC₅₀, nM) of α,α-Disubstituted Phenylethylamines at Various Targets

| Compound | Target | Assay Type | Potency (nM) | Reference(s) |

| Phentermine | hTAAR1 | Agonist-induced cAMP accumulation | EC₅₀ = 5,470 | [5] |

| N,α-Diethylphenethylamine (DEPEA) | rTAAR1 | Agonist-induced cAMP accumulation | EC₅₀ = 3,500 | |

| Phentermine | DAT | [³H]Dopamine Uptake Inhibition | IC₅₀ > 10,000 | [7] |

| Phentermine | NET | [³H]Norepinephrine Uptake Inhibition | IC₅₀ = 1,000 - 5,000 | [7] |

| Phentermine | SERT | [³H]Serotonin Uptake Inhibition | IC₅₀ > 10,000 | [7] |

| N,α-Diethylphenethylamine (DEPEA) | DAT | [³H]Dopamine Uptake Inhibition | IC₅₀ = ~2,000 | [7] |

| N,α-Diethylphenethylamine (DEPEA) | NET | [³H]Norepinephrine Uptake Inhibition | IC₅₀ = ~100 | [7] |

| N,α-Diethylphenethylamine (DEPEA) | SERT | [³H]Serotonin Uptake Inhibition | IC₅₀ = ~5,000 | [7] |

hTAAR1: human Trace Amine-Associated Receptor 1; rTAAR1: rat Trace Amine-Associated Receptor 1; DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter. EC₅₀ represents the half-maximal effective concentration for agonists, while IC₅₀ represents the half-maximal inhibitory concentration for uptake inhibition.

Signaling Pathways

The interaction of α,α-disubstituted phenylethylamines with their target receptors initiates intracellular signaling cascades that ultimately lead to their physiological effects. The following diagrams illustrate the key signaling pathways for the Trace Amine-Associated Receptor 1 (TAAR1), the Dopamine Transporter (DAT), and the 5-Hydroxytryptamine 2A (5-HT₂A) receptor.

TAAR1 primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8] This activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets such as the cAMP response element-binding protein (CREB), leading to changes in gene expression.[9][10]

The dopamine transporter's primary function of dopamine reuptake is modulated by various signaling pathways.[11] Activation of co-localized TAAR1 by phenylethylamines can lead to the phosphorylation of DAT through Protein Kinase A (PKA) and Protein Kinase C (PKC), which can result in DAT internalization or even reverse transport of dopamine.

References

- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis method of phentermine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103992228A - Synthesis method of phentermine hydrochloride - Google Patents [patents.google.com]

- 7. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 1-(3-Bromophenyl)-1-methylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)-1-methylethylamine, a substituted phenethylamine derivative, serves as a crucial building block in the synthesis of a variety of organic molecules. Its structural features, namely the reactive amine group and the bromine-substituted phenyl ring, make it a versatile precursor for the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive review of the synthesis and potential applications of this compound, including detailed experimental protocols and a summary of relevant chemical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1. This data is essential for its proper handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Reference |

| CAS Number | 74702-93-5 | 676135-18-5 | [1] |

| Molecular Formula | C₉H₁₂BrN | C₉H₁₂BrN·HCl | [1] |

| Molecular Weight | 214.10 g/mol | 250.56 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown liquid | Solid | [1] |

| Boiling Point | 245.7 ± 15.0 °C at 760 Torr | N/A | [1] |

| Density | 1.342 ± 0.06 g/cm³ | N/A | [1] |

| Refractive Index | 1.556 | N/A | [1] |

| Storage | 2 to 8 °C under inert atmosphere | Room temperature | [1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 3'-bromoacetophenone. This pathway leverages a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-bromophenyl)propan-2-ol (Grignard Reaction)

This procedure is based on a standard Grignard reaction with a ketone.

-

Materials: 3'-Bromoacetophenone, magnesium turnings, methyl bromide (or methyl iodide), anhydrous diethyl ether, and an appropriate workup solution (e.g., saturated aqueous ammonium chloride).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere.

-

A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium bromide).

-

Once the Grignard reagent formation is complete, a solution of 3'-bromoacetophenone in anhydrous diethyl ether is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(3-bromophenyl)propan-2-ol.

-

Purification can be achieved by column chromatography or distillation under reduced pressure.

-

Step 2: Synthesis of this compound (Ritter Reaction and Hydrolysis)

This protocol is adapted from the general procedure for the Ritter reaction.[2][3]

-

Materials: 2-(3-bromophenyl)propan-2-ol, sodium cyanide, concentrated sulfuric acid, water, and sodium hydroxide.

-

Procedure:

-

To a stirred solution of 2-(3-bromophenyl)propan-2-ol in a suitable solvent (e.g., acetic acid), concentrated sulfuric acid is added dropwise at a low temperature (0-5 °C).

-

Sodium cyanide is then added portion-wise, maintaining the low temperature.

-

The reaction mixture is stirred at room temperature until the formation of the intermediate N-alkyl amide is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto ice.

-

The amide intermediate can be extracted with a suitable organic solvent.

-

For hydrolysis, the crude amide is refluxed with an aqueous solution of sodium hydroxide.

-

After cooling, the product, this compound, is extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated to give the final product, which can be further purified by distillation.

-

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. The primary amine functionality allows for a variety of chemical transformations, including N-alkylation, acylation, and the formation of imines and Schiff bases. The bromo-substituent on the phenyl ring provides a handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities.

N-Alkylation Reactions

The primary amine of this compound can readily undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. However, these reactions can sometimes lead to a mixture of products due to over-alkylation.

Caption: General scheme for the N-alkylation of the primary amine.

General Experimental Protocol for N-Alkylation:

-

Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl bromide), a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

To a solution of this compound in the chosen solvent, the base and the alkyl halide are added.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkyl halide, until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to isolate the desired secondary or tertiary amine.

-

Table 2: Representative N-Alkylation Reactions

| Alkylating Agent | Product | Yield (%) | Reference |

| Methyl Iodide | N-Methyl-1-(3-bromophenyl)-1-methylethylamine | Not reported | General Reaction |

| Benzyl Bromide | N-Benzyl-1-(3-bromophenyl)-1-methylethylamine | Not reported | General Reaction |

Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is a key feature that allows for its participation in palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity that can be achieved from this starting material.

Caption: Potential cross-coupling reactions of the title compound.

General Experimental Protocol for Suzuki Coupling:

-

Materials: this compound, a suitable boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Procedure:

-

In a reaction vessel, this compound, the boronic acid, the palladium catalyst, and the base are combined in the solvent system.

-

The mixture is degassed and then heated under a nitrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Table 3: Potential Suzuki Coupling Products

| Boronic Acid | Product | Potential Application |

| Phenylboronic acid | 1-(Biphenyl-3-yl)-1-methylethylamine | Pharmaceutical scaffold |

| 4-Pyridylboronic acid | 1-(3-(Pyridin-4-yl)phenyl)-1-methylethylamine | CNS-active compound precursor |

Note: While these are plausible reactions, specific examples with detailed protocols and yields for this compound were not found in the surveyed literature.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis can be achieved through established organic reactions, and its dual reactivity at the amine and the bromophenyl moiety allows for a wide range of chemical modifications. While specific, detailed applications in the synthesis of named, final products are not extensively documented in publicly available literature, the fundamental reactivity of this compound makes it a prime candidate for use in discovery and development programs. Further research into its applications is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to the Discovery and History of Brominated Phenylethylamine Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and history of brominated phenylethylamine precursors, with a primary focus on the paradigmatic compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The document details the seminal work of Dr. Alexander Shulgin and explores the chemical pathways, experimental protocols, and analytical data associated with these compounds.

Introduction and Historical Context

The exploration of phenylethylamines as psychoactive compounds has a rich history, deeply intertwined with the work of Dr. Alexander "Sasha" Shulgin. His systematic investigation into the structure-activity relationships of these molecules led to the synthesis and bioassay of hundreds of novel compounds, which he meticulously documented. Among these, the "2C" series, characterized by a phenethylamine backbone with methoxy groups at the 2 and 5 positions of the phenyl ring, represents a significant area of his research.

The introduction of a bromine atom at the 4-position of the 2,5-dimethoxyphenethylamine structure led to the discovery of 2C-B, a compound with unique psychedelic properties. Shulgin first synthesized 2C-B in 1974 and detailed its effects in his book PiHKAL (Phenethylamines I Have Known and Loved).[1][2] Initially, 2C-B was explored by a small circle of psychotherapists in the 1970s. However, it later gained popularity as a recreational substance.[2]

This guide will delve into the technical details of the synthesis of 2C-B, starting from its precursors, and provide a summary of the available quantitative and analytical data.

Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and its Precursors

The synthesis of 2C-B is a multi-step process that begins with commercially available or synthetically accessible precursors. The most common synthetic route, as described by Shulgin, starts with 2,5-dimethoxybenzaldehyde.

Synthesis of the Key Precursor: 2,5-Dimethoxybenzaldehyde

Several synthetic routes to 2,5-dimethoxybenzaldehyde have been described. One common method involves the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene using phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[3] Another approach is the direct oxidation of 2,5-dimethoxytoluene with a strong oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).[3]

A detailed experimental protocol for the synthesis of 2,5-dimethoxybenzaldehyde from 1,4-dimethoxybenzene via the Gattermann reaction followed by oxidation is outlined below.

Experimental Protocol: Synthesis of 2,5-Dimethoxybenzaldehyde

-

Reaction: Gattermann reaction and subsequent oxidation.

-

Starting Material: 1,4-dimethoxybenzene.

-

Reagents: Zinc cyanide, hydrogen chloride (gas), anhydrous aluminum chloride, hydrochloric acid, potassium permanganate, acetone.

-

Procedure:

-

In a suitable reaction vessel, combine 1,4-dimethoxybenzene (30 g), dry benzene (90 ml), and zinc cyanide (40.4 g).

-

Cool the mixture in an ice bath and saturate with a stream of dry hydrogen chloride gas while stirring.

-

Slowly add finely powdered anhydrous aluminum chloride (44 g).

-

Increase the temperature to 45°C and maintain for 3-5 hours, continuing a slow stream of HCl gas.

-

Pour the reaction mixture into 500 ml of 3N HCl and reflux for 30 minutes to hydrolyze the intermediate aldimine.

-

Cool the mixture and extract with ethyl acetate (2 x 200 ml).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2,5-dimethoxybenzaldehyde.

-

Dissolve the crude aldehyde in acetone and treat with a solution of potassium permanganate in water to oxidize any remaining impurities.

-

Purify the final product by distillation or recrystallization.[4]

-

Synthesis of 2,5-Dimethoxy-β-nitrostyrene

The next step in the synthesis of 2C-B is the condensation of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-β-nitrostyrene. This reaction is a Henry condensation.

Experimental Protocol: Synthesis of 2,5-Dimethoxy-β-nitrostyrene (from PiHKAL)

-

Reaction: Henry condensation.

-

Starting Material: 2,5-dimethoxybenzaldehyde.

-

Reagents: Nitromethane, anhydrous ammonium acetate.

-

Procedure:

-

A solution of 100 g of 2,5-dimethoxybenzaldehyde in 220 g of nitromethane is treated with 10 g of anhydrous ammonium acetate.

-

The mixture is heated on a steam bath for 2.5 hours with occasional swirling.

-

The excess nitromethane is removed under vacuum.

-

The crude nitrostyrene is purified by grinding under isopropyl alcohol (IPA), filtering, and air-drying.[1]

-

Reduction of 2,5-Dimethoxy-β-nitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H)

The nitro group of the nitrostyrene is then reduced to an amine to yield 2,5-dimethoxyphenethylamine, also known as 2C-H. Shulgin describes the use of lithium aluminum hydride (LAH) for this reduction.

Experimental Protocol: Reduction of 2,5-Dimethoxy-β-nitrostyrene (from PiHKAL)

-

Reaction: Reduction of a nitroalkene.

-

Starting Material: 2,5-dimethoxy-β-nitrostyrene.

-

Reagent: Lithium aluminum hydride (LAH).

-

Procedure:

-

A solution of LAH in anhydrous tetrahydrofuran (THF) is prepared in a reaction vessel.

-

A solution of 2,5-dimethoxy-β-nitrostyrene in THF is added dropwise to the LAH solution.

-

The reaction mixture is refluxed for several hours.

-

The reaction is quenched by the careful addition of water, followed by a sodium hydroxide solution.

-

The resulting salts are filtered off, and the filtrate is extracted with an organic solvent (e.g., CH2Cl2).

-

The solvent is removed under vacuum, and the resulting oily residue is purified by distillation to yield 2,5-dimethoxyphenethylamine (2C-H).[1]

-

Bromination of 2,5-Dimethoxyphenethylamine to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

The final step is the electrophilic aromatic substitution of a bromine atom onto the 4-position of the phenyl ring of 2C-H.

Experimental Protocol: Bromination of 2,5-Dimethoxyphenethylamine (from PiHKAL)

-

Reaction: Electrophilic aromatic bromination.

-

Starting Material: 2,5-dimethoxyphenethylamine (2C-H).

-

Reagents: Elemental bromine, glacial acetic acid.

-

Procedure:

-

A solution of 2,5-dimethoxyphenethylamine in glacial acetic acid is prepared and stirred.

-

A solution of elemental bromine in glacial acetic acid is added to the stirred solution.

-

The reaction mixture is stirred for a period, during which the hydrobromide salt of 2C-B may precipitate.

-

The product is isolated and can be converted to the hydrochloride salt by dissolving the free base in a suitable solvent and treating it with hydrochloric acid.[1]

-

Quantitative Data and Physicochemical Properties

A summary of the quantitative data for the synthesis of 2C-B and its precursors is presented in the tables below.

Table 1: Physicochemical Properties of 2C-B and its Precursors

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 46-49 | White to off-white crystalline solid |

| 2,5-Dimethoxy-β-nitrostyrene | C₁₀H₁₁NO₄ | 209.20 | 116-120 | Yellow-orange crystalline solid[5][6] |

| 2,5-Dimethoxyphenethylamine (2C-H) | C₁₀H₁₅NO₂ | 181.23 | (liquid at room temp.) | White oil[1] |

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | C₁₀H₁₄BrNO₂ | 260.13 | (liquid at room temp.) | - |

| 2C-B Hydrochloride | C₁₀H₁₄BrNO₂ · HCl | 296.59 | 237-239 (dec.)[1] | Fine white needles[1] |

| 2C-B Hydrobromide | C₁₀H₁₄BrNO₂ · HBr | 341.04 | 215 | - |

Table 2: Reaction Yields for the Synthesis of 2C-B (as reported by Shulgin in PiHKAL)

| Reaction Step | Product | Starting Material | Yield (%) |

| Henry Condensation | 2,5-Dimethoxy-β-nitrostyrene | 2,5-Dimethoxybenzaldehyde | ~71% |

| Reduction | 2,5-Dimethoxyphenethylamine (2C-H) | 2,5-Dimethoxy-β-nitrostyrene | ~40% (of 2C-B from 2C-H) |

| Bromination & Salt Formation | 2C-B Hydrochloride | 2,5-Dimethoxyphenethylamine (2C-H) | ~86% (from the HBr salt)[7] |

| Overall Yield | 2C-B Hydrochloride | 2,5-Dimethoxybenzaldehyde | ~23% [7] |

Analytical Characterization

The characterization of brominated phenylethylamine precursors and the final products relies on standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of these compounds. The mass spectra of phenethylamines are characterized by fragment ions resulting from amine-dominated reactions.[8] For 2C-B, derivatization, for instance with trifluoroacetic anhydride (TFAA), can improve its chromatographic properties and detection sensitivity.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecules at each stage of the synthesis.

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic pathway for 4-bromo-2,5-dimethoxyphenethylamine (2C-B).

Signaling Pathway

Caption: Simplified 5-HT2A receptor signaling pathway activated by 2C-B.

Logical Relationships: Structure-Activity Relationship (SAR)

References

- 1. Erowid Online Books : "PIHKAL" - #20 2C-B [erowid.org]

- 2. 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin [psychedelics.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. 2,5-Dimethoxy-Beta-Nitrostyrene - Safety Data Sheet [chemicalbook.com]

- 7. Successful 2C-B Syntheses [chemistry.mdma.ch]

- 8. academic.oup.com [academic.oup.com]

- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 10. researchgate.net [researchgate.net]

- 11. Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | MDPI [mdpi.com]

Reactivity and electronic properties of the bromophenyl moiety in phenylethylamines

An in-depth guide to the reactivity and electronic properties of the bromophenyl moiety in phenylethylamines for researchers, scientists, and drug development professionals.

Introduction

Substituted phenylethylamines represent a vast class of neuroactive compounds, forming the backbone of many therapeutic agents and research tools. The introduction of a bromine atom onto the phenyl ring—creating a bromophenyl moiety—profoundly alters the molecule's electronic properties, reactivity, and, consequently, its pharmacological profile. This technical guide explores the fundamental principles governing these changes, providing a detailed overview of the electronic effects of bromine, its influence on chemical reactivity, and the resulting structure-activity relationships (SAR) at key biological targets. Furthermore, this document provides detailed experimental protocols for the synthesis and evaluation of these compounds, intended to serve as a practical resource for researchers in medicinal chemistry and pharmacology.

Electronic Properties of the Bromophenyl Moiety

The effect of a substituent on the electronic environment of an aromatic ring is a cornerstone of physical organic chemistry and medicinal chemistry. Bromine, like other halogens, exhibits a dualistic electronic nature, which is critical to understanding its influence on a phenylethylamine's properties.

Inductive and Resonance Effects

The bromine atom influences the phenyl ring's electron density through two primary mechanisms:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the phenyl ring through the sigma (σ) bond. This is a distance-dependent effect that deactivates the ring by making it more electron-poor.

-

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

Overall, the inductive effect of bromine is stronger than its resonance effect, making it an electron-withdrawing group and a ring deactivator for the purposes of electrophilic aromatic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.

Hammett Substituent Constants

The electronic influence of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The bromine atom has positive σ values for both the meta and para positions, confirming its net electron-withdrawing character.[1][2][3]

| Table 1: Hammett Constants for the Bromine Substituent | |

| Constant | Value |

| σmeta | +0.39[1][2] |

| σpara | +0.23[1][2] |

The more positive value of σmeta reflects that the electron-donating resonance effect does not operate at the meta position, making the inductive effect dominant.

Figure 1: Relationship between bromine's electronic effects and molecular reactivity.

Influence on Reactivity

The electronic perturbations caused by the bromine atom directly impact the chemical reactivity of both the aromatic ring and the ethylamine side chain.

Aromatic Ring Reactivity

As a net deactivating group, the bromophenyl moiety is less susceptible to electrophilic aromatic substitution than an unsubstituted phenyl ring.[4] However, the +R effect directs any incoming electrophiles to the positions ortho and para to the bromine atom.[4][5] This directing effect is crucial when considering further functionalization of the molecule.

Amine Side-Chain Basicity (pKa)

The basicity of the terminal amine group, quantified by its pKa value, is a critical determinant of a phenylethylamine's physiological properties, including its ionization state at physiological pH (≈7.4) and its ability to interact with receptor sites. The electron-withdrawing nature of the bromophenyl group pulls electron density away from the ethylamine side chain. This reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton. Consequently, bromophenylethylamines are expected to be less basic (i.e., have a lower pKa) than their non-brominated counterparts.

| Table 2: pKa Values of Representative Amines | |

| Compound | pKa of Conjugate Acid (BH+) |

| Phenethylamine | ≈ 9.8 - 10.5 |

| Propylamine | 10.69[6] |

| Butylamine | 10.61[6] |

| Expected: p-Bromophenethylamine | < 9.8 (Predicted) |

Note: The pKa of phenylethylamine can vary based on literature sources and experimental conditions. The predicted value for p-bromophenylethylamine is based on the electron-withdrawing effect of bromine.

Structure-Activity Relationships (SAR)

The position of the bromine atom on the phenyl ring has a profound impact on the pharmacological activity of phenylethylamines, particularly their affinity for serotonin and dopamine receptors. A well-known example is the "2C" family of psychedelic phenylethylamines.

The compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is a potent partial agonist of the serotonin 5-HT2A receptor.[7] SAR studies on phenethylamine hallucinogens have shown that substitution at the 4-position of the ring with a small, lipophilic group like bromine is often favorable for 5-HT2A receptor affinity.[8][9]

| Table 3: Receptor Binding Affinities of Selected Brominated Phenylethylamines | ||

| Compound | Receptor | Ki (nM) |

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | 5-HT2A | 4.9 |

| 5-HT2C | 17 | |

| DOB (4-Bromo-2,5-dimethoxyamphetamine) | 5-HT2A | 0.5 |

| 5-HT2C | 2.3 |

Note: Data compiled from various sources. Ki values are indicative and can vary based on the specific assay conditions. The addition of an alpha-methyl group (as in DOB) often increases potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of bromophenylethylamines.

General Synthesis Protocol: Reductive Amination

A common and versatile method for synthesizing phenylethylamines is the reductive amination of a corresponding phenylacetaldehyde or the reduction of a nitrostyrene.

Objective: To synthesize 2-(4-bromophenyl)ethanamine.

Materials:

-

4-Bromophenylacetaldehyde

-

Ammonia (or ammonium acetate)

-

Sodium cyanoborohydride (NaBH3CN) or Hydrogen gas with a catalyst (e.g., Palladium on carbon, Pd/C)

-

Methanol or Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Imine Formation: Dissolve 4-bromophenylacetaldehyde (1 equivalent) in methanol. Add a source of ammonia, such as ammonium acetate (5-10 equivalents), and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding water. Acidify the mixture with 1M HCl to a pH of ~2. Wash the aqueous layer with diethyl ether to remove unreacted aldehyde.

-

Extraction: Basify the aqueous layer with 4M NaOH to a pH of >12. Extract the product into diethyl ether or dichloromethane (3x).

-

Purification: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by distillation or by conversion to its hydrochloride salt.

Radioligand Competition Binding Assay Protocol

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a target receptor.[10][11][12]

Objective: To determine the Ki of a bromophenylethylamine at the human 5-HT2A receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand: e.g., [3H]-Ketanserin.

-

Non-specific binding control: e.g., Mianserin (20 µM).[13]

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic acid, pH 7.4.[13]

-

96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).

-

Scintillation fluid and a scintillation counter (e.g., MicroBeta counter).

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding (assay buffer + radioligand + membranes), non-specific binding (buffer + radioligand + membranes + mianserin), and competition binding (buffer + radioligand + membranes + various concentrations of the test compound).

-

Incubation: To each well, add 150 µL of the membrane preparation, 50 µL of the test compound (or control), and 50 µL of the radioligand (e.g., 1 nM [3H]-Ketanserin).[13] The final volume is 250 µL.[11]

-

Incubate the plate at 27°C for 60 minutes with gentle agitation.[11][13]

-

Filtration: Terminate the incubation by rapid vacuum filtration onto the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[11]

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

[35S]GTPγS Functional Assay Protocol

This assay measures G-protein activation by a ligand, identifying it as an agonist, antagonist, or inverse agonist.[14]

Objective: To assess the functional activity of a bromophenylethylamine at a Gi/o or Gq-coupled receptor.

Materials:

-

Cell membranes expressing the target receptor.

-

[35S]GTPγS radiolabel.

-

Assay Buffer: 10 mM Tris–HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 20 µM GDP.[14]

-

Agonist, antagonist, and test compounds.

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes in assay buffer containing GDP and DTT.

-

Assay Setup: In a 96-well plate, add 50 µL of 4x concentrated test compound (or control), 100 µL of the membrane suspension, and initiate the reaction by adding 50 µL of 400 pM [35S]GTPγS.[14]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration over glass fiber filters. Wash with ice-cold wash buffer.

-

Counting & Analysis: Dry the filters and measure the bound radioactivity using a scintillation counter. Plot the [35S]GTPγS binding against the ligand concentration to generate dose-response curves and determine EC50 and Emax values.

Figure 2: Experimental workflow for the evaluation of a novel bromophenylethylamine.

Key Signaling Pathways

Many brominated phenylethylamines, such as 2C-B, exert their effects by acting on G protein-coupled receptors (GPCRs), particularly the Gq/11-coupled 5-HT2A receptor.

Upon agonist binding, the receptor undergoes a conformational change, activating the heterotrimeric Gq/11 protein. The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits. The activated Gαq-GTP then stimulates the enzyme Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG and Ca2+ together activate Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.

Figure 3: Simplified Gq signaling pathway for the 5-HT2A receptor.

Conclusion

The incorporation of a bromophenyl moiety into the phenylethylamine scaffold is a powerful strategy for modulating pharmacological activity. The bromine atom's net electron-withdrawing character decreases the basicity of the amine side chain and deactivates the aromatic ring to electrophilic attack. The position of the bromine atom is a critical determinant of receptor affinity and functional activity, as exemplified by the high potency of 4-bromo-substituted phenylethylamines at serotonin receptors. The experimental protocols and theoretical frameworks provided in this guide offer a comprehensive resource for the rational design, synthesis, and evaluation of novel bromophenylethylamine-based compounds for research and therapeutic development.

References

- 1. web.viu.ca [web.viu.ca]

- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 3. Hammett substituent constants [stenutz.eu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2C-B - Wikipedia [en.wikipedia.org]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 14. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(3-Bromophenyl)-1-methylethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for determining the solubility of 1-(3-Bromophenyl)-1-methylethylamine in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols for researchers to generate this critical information in their own laboratories. Understanding the solubility of pharmaceutical intermediates like this compound is paramount for process development, formulation, and ensuring reproducible experimental outcomes in drug discovery and development.

Data Presentation

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to measure solubility at different temperatures to understand the thermodynamic properties of the dissolution process.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Isopropanol | ||||

| e.g., Acetone | ||||

| e.g., Acetonitrile | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Heptane |

Experimental Protocols

The following protocols outline a reliable method for determining the equilibrium solubility of this compound in organic solvents. The "gold standard" for equilibrium solubility determination is the shake-flask method.[1][2]

I. Preliminary Qualitative Solubility Assessment

Before performing a quantitative analysis, a preliminary qualitative assessment can efficiently determine suitable solvents for further study.

-

Apparatus and Materials:

-

Small test tubes (e.g., 100 x 13 mm)

-

Vortex mixer

-

This compound

-

A range of organic solvents of varying polarities (e.g., methanol, acetone, dichloromethane, toluene, heptane)

-

Pipettes and spatulas

-

-

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add the selected organic solvent dropwise, up to a total volume of 1 mL, shaking vigorously after each addition.

-

Observe the mixture. A compound is considered "soluble" if a clear, homogenous solution is formed with no visible solid particles.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble" for each solvent. This will help in selecting solvents for quantitative analysis and in choosing appropriate concentration ranges for analytical method development.

-

II. Quantitative Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility, which is the concentration of the compound in a saturated solution when excess solid is present.[1][2][6]

-

Apparatus and Materials:

-

This compound (ensure purity is known)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

-

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.[6][7] The time required to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[7]

-

Sample Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[1]

-

Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound. High-performance liquid chromatography (HPLC) is a commonly used and reliable analytical tool for this purpose.[1]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantitative determination of solubility using the shake-flask method.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. deredpill.com [deredpill.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. who.int [who.int]

Methodological & Application

Synthesis of 1-(3-Bromophenyl)-1-methylethylamine from 3'-Bromoacetophenone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(3-Bromophenyl)-1-methylethylamine from 3'-bromoacetophenone. This synthesis is achieved through a two-step process involving a Leuckart reaction followed by acid hydrolysis. The protocols are based on established methodologies for similar substrates and are adapted for this specific transformation.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various pharmacologically active compounds. The presence of the bromo-phenyl group allows for further functionalization through cross-coupling reactions, while the amine provides a key site for amide bond formation and other modifications. The synthesis described herein utilizes the robust and well-established Leuckart reaction, a reductive amination process using formamide as both the aminating and reducing agent. The resulting N-formyl intermediate is then hydrolyzed to afford the target primary amine.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Leuckart Reaction: 3'-Bromoacetophenone is reacted with formamide at elevated temperatures to produce N-[1-(3-bromophenyl)-1-methylethyl]formamide.

-

Acid Hydrolysis: The intermediate formamide is hydrolyzed using hydrochloric acid to yield the final product, this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 3'-Bromoacetophenone | C₈H₇BrO | 199.04 | Clear yellow liquid | 8-11[1] | 79-81 @ 0.2 mmHg | 1.505 | 1.576 |

| N-[1-(3-bromophenyl)-1-methylethyl]formamide | C₉H₁₀BrNO | 228.09 | (Predicted) | (Not available) | (Not available) | (Not available) | (Not available) |

| This compound | C₈H₁₀BrN | 200.08[2] | Liquid[3] | <-40[4] | 110 @ 9 mmHg[4] | 1.33[4] | (Not available) |

Table 2: Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Leuckart Reaction | 3'-Bromoacetophenone, Formamide | 180-190 | 6 | 80-90 (Estimated) |

| 2 | Acid Hydrolysis | N-[1-(3-bromophenyl)-1-methylethyl]formamide, HCl | 100 (Reflux) | 1 | >90 (Estimated) |

Experimental Protocols

Step 1: Synthesis of N-[1-(3-bromophenyl)-1-methylethyl]formamide via Leuckart Reaction

This protocol is adapted from the optimized procedure for the reductive amination of acetophenone.

Materials:

-

3'-Bromoacetophenone (1.0 eq)

-

Formamide (excess, e.g., 5-10 eq)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

Procedure:

-